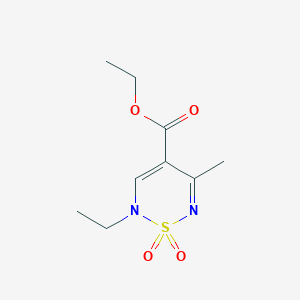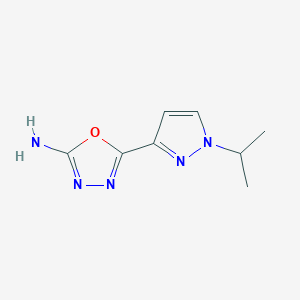![molecular formula C13H13N3O2S B1393315 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1325306-71-5](/img/structure/B1393315.png)
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Übersicht
Beschreibung
“4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound with the linear formula C13H13N3O2S . It is a solid substance with a molecular weight of 275.33 . This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate to give 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 .Chemical Reactions Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, is known to undergo various chemical reactions. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 275.33 . The InChI code representing its molecular structure is 1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which the compound belongs, has been reported to exhibit antimicrobial properties. This is particularly relevant in the search for new antibiotics to combat resistant strains of bacteria. The various functional groups attached to the core structure can be modified to enhance this activity .
Antiviral Agents
Compounds based on the benzothiadiazine-1,1-dioxide ring have shown potential as antiviral agents. Their ability to inhibit viral replication makes them candidates for further research, especially in the development of treatments for emerging viral infections .
Antidiabetic Effects
The compound has been explored for its antidiabetic effects, particularly as an aldose reductase inhibitor. By modulating this enzyme, it may help in managing complications associated with diabetes .
Anticancer Potential
There is ongoing research into the anticancer applications of this compound. Its ability to interact with various cellular targets makes it a promising candidate for the development of new oncology drugs .
KATP Channel Activation
The activation of KATP channels is another significant application. These channels play a role in various physiological processes, and their modulation by compounds like 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide can have therapeutic benefits .
AMPA Receptor Modulation
This compound has been tested as a positive allosteric modulator of AMPA receptors. These receptors are involved in fast synaptic transmission in the central nervous system, and modulating them can have implications for treating neurological disorders .
PI3Kδ Inhibition
The compound’s derivatives have been evaluated as PI3Kδ inhibitors, which is significant in the context of immunological and inflammatory diseases. The inhibition of this kinase is important for modulating immune responses and has potential in treating conditions like asthma and arthritis .
Wirkmechanismus
Target of Action
The primary target of the compound 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the deeper hydrophobic pocket of PI3Kδ . The compound’s mode of action involves a rotation-limiting strategy and the introduction of a substituent at the 3-position of the pyrazolo .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway for many cellular functions including cell growth and survival . By inhibiting PI3Kδ, the compound can disrupt this pathway and potentially exert anti-cancer effects .
Result of Action
The result of the compound’s action is the inhibition of PI3Kδ, leading to disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to decreased cell growth and survival, particularly in cancer cells where this pathway is often overactive .
Zukünftige Richtungen
Future research could focus on exploring the pharmacological potential of this compound and its derivatives. For instance, a recent study has reported the synthesis of benzothiadiazine-1,1-dioxide scaffolds via transition metal-catalyzed C—H activation/annulation . This strategy provides straightforward access to complex N-heterocycles in a highly efficient and simple manner .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYQLKWFDRROMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CNS(=O)(=O)C3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)



![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)


![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)